molecular formula C24H24N4O2S B15037141 N,N,2-trimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,N,2-trimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B15037141
M. Wt: 432.5 g/mol
InChI Key: XROPQIDGAOAFKD-UHFFFAOYSA-N
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Description

N,N,2-TRIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core substituted with a sulfonamide group and an amino group attached to a methylphenyl ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-TRIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the sulfonamide group through sulfonation reactions. The amino group is then introduced via nucleophilic substitution reactions, and the final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,2-TRIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N,2-TRIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-DIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
  • N,N,2-TRIMETHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

Comparison: Compared to similar compounds, N,N,2-TRIMETHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE exhibits unique properties due to the specific positioning of the methyl and amino groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N,N,2-trimethyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C24H24N4O2S/c1-16-8-7-9-19(14-16)25-24-21-11-6-5-10-20(21)23(26-27-24)18-13-12-17(2)22(15-18)31(29,30)28(3)4/h5-15H,1-4H3,(H,25,27)

InChI Key

XROPQIDGAOAFKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N(C)C

Origin of Product

United States

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